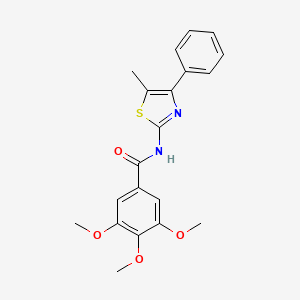

![molecular formula C6H6BrN3O B2825831 Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide CAS No. 1451215-02-3](/img/structure/B2825831.png)

Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used in the synthesis of various compounds and has shown multifarious biological activity .

Synthesis Analysis

Imidazo[1,2-a]pyrazine has been synthesized through different chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These methods have been used to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrazine is complex and versatile, allowing it to act as a scaffold in organic synthesis and drug development . The structure is mainly based on the pattern and position of the substitution .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine has shown significant reactivity in various chemical reactions. It has been used in multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . The mechanisms for these reactions have been discussed in various studies to observe the formation of this heterocyclic moiety .Applications De Recherche Scientifique

Versatile Scaffold in Organic Synthesis and Drug Development

Imidazo[1,2-a]pyrazine is recognized for its versatility in organic synthesis and drug development. This compound acts as a foundational scaffold, facilitating a variety of synthetic methods and displaying multifaceted biological activity. Its use is influenced by the pattern and position of substitution, opening avenues for future advancements in this field (Goel, Luxami, & Paul, 2015).

Luminescence in Bioluminescence and Chemiluminescence

Imidazo[1,2-a]pyrazin-3(7H)-one compounds are notable for their luminescent properties. They are involved in the bioluminescence of marine organisms like coelenterate luciferin "coelenterazine" and Cypridina luciferin. Additionally, their analogues play a role in chemiluminescence, with potential applications in bioassays (Teranishi, 2007).

Role in Proton Conducting Polymers and Liquids

Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide contributes to the field of electrochemistry, particularly in the creation of protonic defects and the mobility of protons in polymers and liquids. This property is comparable to water-containing systems but offers increased temperature stability and stronger Bronstedt base characteristics. Such materials are potentially applicable in electrochemical cells, fuel cells, and secondary batteries (Kreuer et al., 1998).

Inhibitor of Aurora Kinases

Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Aurora kinases, a type of enzyme involved in cell division. These compounds have shown effectiveness in inhibiting tumor growth in human tumor xenograft mouse models, indicating their potential in cancer therapy (Yu et al., 2010).

Antitumor Properties and SAR Studies

Several studies have explored the antitumor properties of imidazo[1,2-a]pyrazine derivatives, focusing on their synthesis, characterization, and activity against various cancer cell lines. These studies reveal the potential of these compounds in cancer therapy, aided by structure-activity relationship (SAR) analyses (Goel, Luxami, & Paul, 2015; Myadaraboina et al., 2010)(Myadaraboina et al., 2010).

Role in Neuroscience

Imidazo[1,2-a]pyrazine derivatives have been investigated for their neuropharmacological potential. They have been identified as modulators of specific receptors in the brain, suggesting applications in the treatment of conditions like schizophrenia and epilepsy (Savall et al., 2018).

Orientations Futures

Imidazo[1,2-a]pyrazine has shown significant potential in the field of organic synthesis and drug development . The progress made in synthetic methods and its reactivity suggest that it could bring about future developments in these fields . Furthermore, the potential of various derivatives of this scaffold to be used not only as drugs, but also as organoelectronic materials and fluorescent materials, cannot be ignored .

Propriétés

IUPAC Name |

7H-imidazo[1,2-a]pyrazin-8-one;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O.BrH/c10-6-5-7-1-3-9(5)4-2-8-6;/h1-4H,(H,8,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPZJTVWTYNFHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=O)N1.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(benzylamino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2825751.png)

![N'-[(cyclopropylcarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2825752.png)

![5-allyl-N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2825754.png)

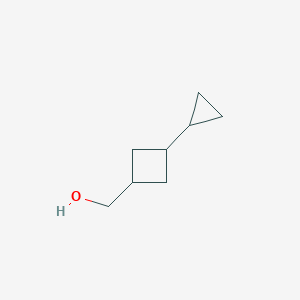

![N-[(1-Methoxycycloheptyl)methyl]prop-2-enamide](/img/structure/B2825756.png)

![N-(2-{6-[(4-chlorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2825758.png)

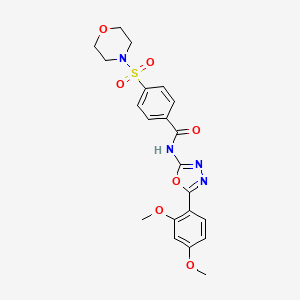

![2-Cyclopropyl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2825761.png)

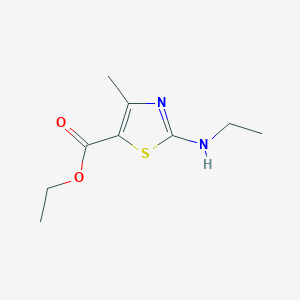

![2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol](/img/structure/B2825762.png)

![N-[2-(1-Benzylimidazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2825763.png)

![2-(1-methyl-1H-indol-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2825768.png)

![3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B2825771.png)